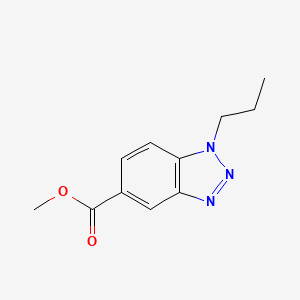

Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate

CAS No.: 1400645-46-6

Cat. No.: VC2848631

Molecular Formula: C11H13N3O2

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1400645-46-6 |

|---|---|

| Molecular Formula | C11H13N3O2 |

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | methyl 1-propylbenzotriazole-5-carboxylate |

| Standard InChI | InChI=1S/C11H13N3O2/c1-3-6-14-10-5-4-8(11(15)16-2)7-9(10)12-13-14/h4-5,7H,3,6H2,1-2H3 |

| Standard InChI Key | SZMKMECFIIAIKV-UHFFFAOYSA-N |

| SMILES | CCCN1C2=C(C=C(C=C2)C(=O)OC)N=N1 |

| Canonical SMILES | CCCN1C2=C(C=C(C=C2)C(=O)OC)N=N1 |

Introduction

Chemical Structure and Properties

Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate is characterized by the following properties:

| Property | Value |

|---|---|

| IUPAC Name | methyl 1-propylbenzotriazole-5-carboxylate |

| CAS Number | 1400645-46-6 |

| Molecular Formula | C11H13N3O2 |

| Molecular Weight | 219.24 g/mol |

The compound features a benzotriazole core structure with a propyl group attached to the N-1 position and a methyl carboxylate group at the 5-position. This specific arrangement of functional groups contributes to its unique chemical and biological properties. The presence of the triazole ring provides nitrogen-rich electron-donating sites for potential interactions with biological targets, while the carboxylate group offers opportunities for further derivatization.

Synthesis Methods

The synthesis of Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate typically involves a multi-step process. Based on established synthetic routes for similar benzotriazole derivatives, the synthesis commonly follows these general steps:

Starting Materials and Core Formation

The synthesis typically begins with 1-propyl-1,2,3-benzotriazole as the core structure, which serves as the foundation for further modifications.

Carboxylation Process

The carboxylation step involves reacting 1-propyl-1,2,3-benzotriazole with a suitable carboxylating agent, typically carbon dioxide (CO₂) under high pressure and temperature conditions. This introduces the carboxyl group at the 5-position of the benzotriazole ring.

Methylation Reaction

The final step involves methylation, where the carboxyl group is converted to a methyl ester using methanol in the presence of a strong acid catalyst, resulting in the formation of Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate.

Industrial Production Methods

In industrial settings, the compound can be synthesized using either batch or continuous processes:

-

Batch Process: Each synthetic step is carried out sequentially in large reactors, allowing for precise control over reaction conditions and high purity of the final product.

-

Continuous Process: Reactants are continuously fed into the reactor while products are continuously removed, offering higher efficiency and throughput for large-scale production.

Biological Activities

Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate and related benzotriazole derivatives have demonstrated significant biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Benzotriazole derivatives, including Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate, have shown promising antimicrobial properties against various bacterial strains. Studies have demonstrated that the addition of a -COOMe group to the fifth position of benzotriazole, as found in this compound, results in enhanced antibacterial activity .

The antimicrobial efficacy of benzotriazole derivatives has been evaluated against a range of bacterial strains, with the following representative Minimum Inhibitory Concentration (MIC) values observed for related compounds:

| Bacterial Strain | MIC Range (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 12.5 - 25 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Research indicates that the presence of halogen substituents on the benzotriazole ring can further enhance activity against resistant bacterial strains . A study evaluating benzotriazole compounds against methicillin-resistant Staphylococcus aureus (MRSA) strains found that some derivatives demonstrated inhibitory effects comparable to established antibiotics such as nitrofurantoin .

The antimicrobial mechanism is believed to involve the compound's ability to interact with specific bacterial enzymes or cell wall components, disrupting essential cellular processes.

Anticancer Properties

Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate has also demonstrated potential anticancer activity. Studies on related benzotriazole compounds have shown in vitro efficacy against various cancer cell lines .

Research examining the anticancer properties of benzotriazole derivatives has revealed activity against several cancer cell types, with representative IC₅₀ values (concentration required to inhibit growth by 50%) shown below:

| Cancer Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal) | 15.0 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20.0 | Inhibition of tubulin polymerization |

| A549 (lung cancer) | 25.0 | ROS formation leading to cell death |

The anticancer mechanisms of benzotriazole derivatives typically involve interference with microtubule dynamics and the generation of reactive oxygen species (ROS), which are critical pathways in cancer cell proliferation and survival.

Structure-Activity Relationship

Structure-activity relationship (SAR) studies on benzotriazole derivatives have provided valuable insights into how structural modifications affect biological activity, which can be applied to understanding Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate.

Effect of N-Alkylation

Research on N-alkylated benzotriazole derivatives has shown that the length of the alkyl chain can significantly impact biological activity. Compounds with N-propyl substitutions, as found in Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate, often demonstrate enhanced activity compared to unsubstituted analogs .

A study on a series of N-alkylated benzotriazole derivatives revealed that compounds with straight-chain alkyl groups provided better antiproliferative activity (IC₅₀ values ranging from 16.38 to 100 μM) than unsubstituted ones . This suggests that the propyl group in Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate contributes positively to its biological activity.

Role of the Carboxylate Group

The presence of the carboxylate group at the 5-position of the benzotriazole ring is particularly significant for biological activity. Studies have indicated that this functional group can enhance both antimicrobial and anticancer properties through improved interaction with target biomolecules .

Influence of Substituent Position

The position of substituents on the benzotriazole ring plays a crucial role in determining biological activity. Research has demonstrated that compounds with substituents at the 5-position, as in Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate, often exhibit stronger antimicrobial activity compared to those with substituents at the 6-position .

Applications

Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate has diverse applications spanning multiple fields of science and industry.

Chemical Research

In chemical research, this compound serves as a valuable building block in organic synthesis, particularly for the preparation of more complex molecules. Its unique structure makes it useful for creating diverse chemical libraries for drug discovery programs.

Medicinal Chemistry

In medicinal chemistry, Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate is investigated for its potential pharmaceutical applications based on its demonstrated biological activities. It serves as a promising scaffold for developing novel antimicrobial and anticancer agents.

Industrial Applications

In industrial settings, benzotriazole derivatives including Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate are utilized in the production of:

-

Corrosion inhibitors for metal protection

-

UV stabilizers for polymers and other materials

-

Intermediates for the synthesis of specialty chemicals

Mechanism of Action

The biological effects of Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate are primarily mediated through its interaction with specific molecular targets. While the exact mechanisms remain an area of ongoing research, several pathways have been identified.

Antimicrobial Mechanism

For antibacterial activity, benzotriazole derivatives are believed to inhibit specific enzymes essential for bacterial cell wall synthesis. The compound's nitrogen-rich structure facilitates binding to bacterial enzyme active sites, disrupting essential cellular processes and leading to bacterial cell death .

Anticancer Mechanism

In cancer cells, benzotriazole derivatives including Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate may act through multiple mechanisms:

-

Induction of apoptosis (programmed cell death)

-

Inhibition of tubulin polymerization, disrupting mitotic cell division

-

Generation of reactive oxygen species (ROS), leading to oxidative stress and cell death

The specific structural features of Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate, including the propyl substituent and the carboxylate group, contribute to its ability to interact with these biological targets effectively.

Comparison with Similar Compounds

Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate belongs to a family of related benzotriazole derivatives, each with distinct properties and applications.

Related Benzotriazole Derivatives

| Compound | Key Differences | Primary Applications |

|---|---|---|

| 5-Methyl-1H-benzotriazole | Lacks carboxylate group; unsubstituted N position | Aircraft deicing and anti-icing fluids |

| 1H-Benzotriazole | Unsubstituted parent compound | Corrosion inhibitor |

| 1,2,3-Benzotriazole-5-carboxylic acid | Free acid instead of methyl ester; unsubstituted N position | Similar applications to Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate |

| Methyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate | Additional bromo substituent at position 7 | Enhanced antimicrobial properties |

Structural Advantages

Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate offers several advantages over similar compounds:

-

The propyl group at the N-1 position improves lipophilicity, enhancing membrane penetration in biological systems

-

The methyl carboxylate at position 5 provides a reactive functional group for further modification

-

The specific arrangement of substituents creates a unique electronic distribution that contributes to its biological activity profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume